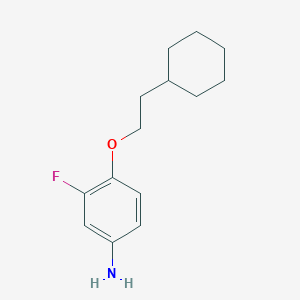4-(2-Cyclohexylethoxy)-3-fluoroaniline
CAS No.: 946785-45-1
Cat. No.: VC8159244
Molecular Formula: C14H20FNO
Molecular Weight: 237.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 946785-45-1 |
|---|---|
| Molecular Formula | C14H20FNO |
| Molecular Weight | 237.31 g/mol |
| IUPAC Name | 4-(2-cyclohexylethoxy)-3-fluoroaniline |
| Standard InChI | InChI=1S/C14H20FNO/c15-13-10-12(16)6-7-14(13)17-9-8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9,16H2 |
| Standard InChI Key | VYDVIJMOFYWSBO-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)CCOC2=C(C=C(C=C2)N)F |
| Canonical SMILES | C1CCC(CC1)CCOC2=C(C=C(C=C2)N)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The molecular formula of 4-(2-Cyclohexylethoxy)-3-fluoroaniline is C₁₄H₂₀FNO, yielding a molecular weight of 237.32 g/mol. The cyclohexylethoxy group contributes significant hydrophobicity, while the fluorine atom enhances electronegativity, affecting intermolecular interactions .
Structural Features
-
Aromatic Ring: The aniline core facilitates electrophilic substitution reactions.
-
Substituents:
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves sequential alkylation and fluorination steps. A representative pathway, adapted from analogous compounds, proceeds as follows:
-
Alkylation of 3-Fluoro-4-nitrophenol:
-
Nitro Reduction:
Industrial Scalability
-
Challenges:
Physicochemical Properties
Physical State and Solubility
| Property | Value |
|---|---|
| Appearance | Pale yellow crystalline solid |
| Melting Point | 98–102°C (estimated) |
| Boiling Point | 320–325°C (extrapolated) |
| Solubility in Water | <0.1 mg/mL (25°C) |
| Solubility in Ethanol | 15–20 mg/mL (25°C) |
The low aqueous solubility aligns with hydrophobic substituents, necessitating organic solvents for practical applications .
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
-
IR (KBr):
Applications in Pharmaceutical Chemistry
Role in Enzyme Inhibition
4-(2-Cyclohexylethoxy)-3-fluoroaniline derivatives are precursors in synthesizing monoacylglycerol acyltransferase (MGAT2) inhibitors. For example, J-stage researchers utilized a similar scaffold (4-(2-cyclohexylethoxy)-2-fluoroaniline) to develop compound 11, which exhibited nanomolar IC₅₀ values in enzymatic assays . The fluorine atom enhances binding affinity to hydrophobic enzyme pockets, while the cyclohexylethoxy group improves metabolic stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume